molecular formula C16H18O2 B1677894 Nafcaproic acid CAS No. 1085-91-2

Nafcaproic acid

Cat. No. B1677894
CAS RN: 1085-91-2
M. Wt: 242.31 g/mol
InChI Key: NONNPKGLUCHFEW-UHFFFAOYSA-N
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Description

Nafcaproic acid, also known as 2-ethyl-2-(naphthalen-1-yl)butanoic acid, is a compound with the molecular formula C16H18O2 . It has a molecular weight of 242.31 g/mol . The IUPAC name for Nafcaproic acid is 2-ethyl-2-naphthalen-1-ylbutanoic acid .


Molecular Structure Analysis

Nafcaproic acid has a complex structure that includes a naphthalene ring attached to a butanoic acid chain with two ethyl groups . The compound contains a total of 37 bonds, including 19 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 1 double bond, and 11 aromatic bonds .


Physical And Chemical Properties Analysis

Nafcaproic acid has several computed properties. It has a molecular weight of 242.31 g/mol, an XLogP3 of 4.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 4 . The exact mass and monoisotopic mass are both 242.130679813 g/mol . The topological polar surface area is 37.3 Ų .

Scientific Research Applications

Production of Alkanes and Olefins in Biofuels

Nafcaproic acid (CA), a six-carbon medium-chain carboxylic acid, is a necessary ingredient for the production of alkanes and olefins in biofuels . This application is particularly important in the context of renewable energy sources.

Antibacterial and Anti-inflammatory Agent

Nafcaproic acid has been found to act as an antibacterial and anti-inflammatory agent in humans and livestock . This makes it valuable in the medical and veterinary fields.

Flavoring and Feed Additive

Nafcaproic acid is also used as a flavoring and feed additive . This application is particularly relevant in the food industry and animal husbandry.

Enhancement of Caproic Acid and Hydrogen Production

Research has shown that Nafcaproic acid can enhance the production of caproic acid (CA) and hydrogen gas (H2) from organic wastewater . This is economically attractive and demonstrates potential for waste management and energy production.

Mechanism of Action

Target of Action

Nafcaproic acid, also known as aminocaproic acid, primarily targets plasminogen , a protein that plays a crucial role in the breakdown of blood clots . By binding to plasminogen, nafcaproic acid inhibits the formation of plasmin, a fibrinolytic enzyme that dissolves blood clots .

Mode of Action

Nafcaproic acid acts as an antifibrinolytic agent . It binds reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin . This interaction prevents the breakdown of fibrin, the primary component of blood clots, thereby promoting clot stability .

Biochemical Pathways

The primary biochemical pathway affected by nafcaproic acid is the fibrinolytic pathway . By inhibiting the conversion of plasminogen to plasmin, nafcaproic acid disrupts the normal process of fibrinolysis, or clot breakdown . This results in the stabilization of blood clots and a reduction in bleeding.

Pharmacokinetics

Nafcaproic acid exhibits a relatively short half-life, which can present a therapeutic problem in that the short time to maximum concentration (tmax) may result in a wide variation in serum concentration throughout the dosing interval . It is distributed widely through intravascular and extravascular compartments . It is minimally metabolized in the liver and excreted in the urine (65% as unchanged drug, 11% as metabolite) .

Result of Action

The primary result of nafcaproic acid’s action is the reduction of excessive bleeding . By inhibiting fibrinolysis and stabilizing blood clots, nafcaproic acid can effectively control bleeding in various clinical situations .

properties

IUPAC Name

2-ethyl-2-naphthalen-1-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-3-16(4-2,15(17)18)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONNPKGLUCHFEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=CC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40148576
Record name Nafcaproic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40148576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nafcaproic acid

CAS RN

1085-91-2
Record name Nafcaproic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001085912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nafcaproic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40148576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAFCAPROIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FI451I3D5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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